3-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)propan-1-ol

Regioselective N-alkylation Tetrazole isomerism Synthetic methodology

3-(5-Phenyl-2H-1,2,3,4-tetrazol-2-yl)propan-1-ol (CAS 1153022-33-3; molecular formula C10H12N4O; molecular weight 204.23 g/mol) is a 2,5-disubstituted tetrazole derivative comprising a 5-phenyltetrazole core N2-alkylated with a 3-hydroxypropyl chain. It belongs to the tetrazole class of nitrogen-rich heterocycles, which are recognized as established carboxylic acid bioisosteres in medicinal chemistry due to their comparable pKa (~4.5–5.1) and hydrogen-bonding capacity.

Molecular Formula C10H12N4O
Molecular Weight 204.23 g/mol
CAS No. 1153022-33-3
Cat. No. B1418467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)propan-1-ol
CAS1153022-33-3
Molecular FormulaC10H12N4O
Molecular Weight204.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(N=N2)CCCO
InChIInChI=1S/C10H12N4O/c15-8-4-7-14-12-10(11-13-14)9-5-2-1-3-6-9/h1-3,5-6,15H,4,7-8H2
InChIKeyCFQXGCCAFGRFDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Phenyl-2H-1,2,3,4-tetrazol-2-yl)propan-1-ol (CAS 1153022-33-3): Procurement-Ready Chemical Profile and Core Structural Features


3-(5-Phenyl-2H-1,2,3,4-tetrazol-2-yl)propan-1-ol (CAS 1153022-33-3; molecular formula C10H12N4O; molecular weight 204.23 g/mol) is a 2,5-disubstituted tetrazole derivative comprising a 5-phenyltetrazole core N2-alkylated with a 3-hydroxypropyl chain . It belongs to the tetrazole class of nitrogen-rich heterocycles, which are recognized as established carboxylic acid bioisosteres in medicinal chemistry due to their comparable pKa (~4.5–5.1) and hydrogen-bonding capacity [1]. The compound contains a terminal primary alcohol functional group that provides a synthetic handle for further derivatization, distinguishing it from simpler 5-phenyltetrazole analogs that lack this functionality. Commercially available from chemical suppliers such as Enamine (catalog EN300-73006, purity ≥95%) [2], this compound serves as a versatile building block for pharmaceutical and agrochemical research programs requiring tetrazole-containing scaffolds with a hydroxyl-terminated spacer.

Why Generic 5-Phenyltetrazole or 1H-Tetrazole Analogs Cannot Replace 3-(5-Phenyl-2H-1,2,3,4-tetrazol-2-yl)propan-1-ol in Research Applications


Substitution of 3-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)propan-1-ol with simpler or regioisomeric tetrazole derivatives introduces three critical failure points that undermine experimental reproducibility and biological outcomes. First, the N2- vs. N1-regiochemistry of the tetrazole ring is not functionally interchangeable: the 2H-tetrazole (N2-substituted) regioisomer can exhibit dramatically different biological target engagement compared to the 1H-tetrazole (N1-substituted) isomer, as demonstrated by the finding that a 2-(tetrazol-2-yl)ethyl vitamin D3 derivative showed markedly higher human vitamin D receptor (hVDR) binding affinity and transactivation activity than its tetrazol-1-yl regioisomer [1]. Second, the 3-hydroxypropyl substituent at the N2 position is not merely a passive spacer; the terminal alcohol governs the compound's hydrogen-bond donor/acceptor profile, aqueous solubility, and serves as the essential synthetic handle for generating downstream phosphonates, ethers, esters, and amine derivatives as documented in tetrazolylalkanol synthesis literature [2]. Third, the tetrazole ring itself is a validated carboxylic acid bioisostere with a distinct physicochemical signature: compared to the carboxylic acid it replaces, the tetrazole moiety in phenylpropionic acid-type scaffolds confers higher aqueous solubility (≥200 μM vs. 110.69 μM), different lipophilicity (logD7.4 −0.25 vs. −0.49), and substantially reduced plasma protein binding (1.1% fu vs. 9.5% fu), all of which directly impact pharmacokinetic behavior [3]. Generic substitution with 5-phenyl-1H-tetrazole, 1-alkyl-5-phenyltetrazoles, or non-hydroxylated 2-alkyl analogs would eliminate one or more of these essential features.

Quantitative Differentiation Evidence for 3-(5-Phenyl-2H-1,2,3,4-tetrazol-2-yl)propan-1-ol Relative to Closest Analogs


N2-Regioselective Alkylation: Synthetic Access and Structural Confirmation Advantage over 1H-Tetrazole Isomers

The target compound bears the 2,5-disubstituted tetrazole (2H-tetrazole) regiochemistry, which is the thermodynamically favored product of 5-phenyltetrazole N-alkylation. Under optimized catalytic conditions, the N2-alkylation of 5-phenyltetrazole proceeds with >20:1 regioselectivity over the N1 position [1]. This regiochemical outcome is critical because the 1H-tetrazole (N1-substituted) and 2H-tetrazole (N2-substituted) isomers are not functionally equivalent. In a direct comparative study using vitamin D receptor ligand scaffolds, the 2-(tetrazol-2-yl)ethyl derivative (N2 regioisomer) exhibited markedly higher hVDR binding affinity and greater osteocalcin promoter transactivation activity in human osteosarcoma cells than the corresponding tetrazol-1-yl regioisomer [2]. While this specific study used a different core scaffold, it establishes the class-level principle that N2- vs. N1-substitution of the tetrazole ring can produce substantial differences in biological target engagement. For procurement decisions, this means that the 2H-tetrazole regioisomer cannot be assumed interchangeable with the 1H-tetrazole isomer; the specific regioisomer must be verified and specified.

Regioselective N-alkylation Tetrazole isomerism Synthetic methodology

Tetrazole as Carboxylic Acid Bioisostere: Physicochemical Property Differentiation from Carboxylic Acid Counterparts

The tetrazole ring in 3-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)propan-1-ol functions as a carboxylic acid bioisostere, a well-established concept in medicinal chemistry. A systematic structure-property relationship (SPR) study of 35 phenylpropionic acid derivatives directly compared a tetrazole isostere (compound 16) with the parent carboxylic acid (compound 1) across multiple physicochemical parameters [1]. The tetrazole analog demonstrated: (a) higher aqueous solubility (≥200 μM vs. 110.69 ± 3.04 μM for the carboxylic acid); (b) reduced lipophilicity under physiological conditions (logD7.4 −0.25 ± 0.10 vs. −0.49 ± 0.19); (c) significantly lower PAMPA passive permeability (Pe 4.83×10⁻⁷ ± 1.48×10⁻⁷ cm/s vs. 1.66×10⁻⁶ ± 3.48×10⁻⁷ cm/s; p < 0.01 across three independent experiments); (d) a slightly higher pKa (5.09 vs. 4.64); and (e) dramatically lower plasma protein binding (1.1 ± 0.12% fu vs. 9.5 ± 0.4% fu). The reduced permeability of the tetrazole relative to the carboxylic acid, despite similar pKa and logD7.4, was attributed to stronger hydrogen-bonding interactions with water, as confirmed by a colorimetric H-bond sensor assay [1]. While these data derive from a phenylpropionic acid scaffold rather than the exact target compound, the tetrazole moiety's contribution to these properties is well-conserved across structurally related systems.

Bioisosterism Physicochemical properties Drug design ADME

Terminal Hydroxyl Group as a Differentiating Synthetic Handle: Access to Phosphonates and Downstream Derivatives

The terminal primary alcohol of 3-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)propan-1-ol constitutes a critical functional handle absent in simpler 2-alkyl-5-phenyltetrazoles (e.g., 2-methyl-5-phenyltetrazole or 2-ethyl-5-phenyltetrazole). The synthetic utility of tetrazolylalkanols bearing a hydroxyl group has been demonstrated through their conversion to diethyl [hydroxy(5-phenyl-2H-tetrazol-2-yl)alkyl]phosphonates via reaction with diethyl phosphonate in the presence of potassium fluoride [1]. In that study, 1-(5-phenyl-2H-tetrazol-2-yl)propan-2-one and 1-phenyl-2-(5-phenyl-2H-tetrazol-2-yl)ethanone were first reduced with sodium tetrahydridoborate to give the corresponding tetrazolylalkanols (1-(5-phenyl-2H-tetrazol-2-yl)propan-1-ol and 1-phenyl-2-(5-phenyl-2H-tetrazol-2-yl)ethanol), which were then converted to phosphonate derivatives [1]. The target compound, bearing a primary alcohol at the terminal position of a three-carbon spacer, provides analogous reactivity for phosphorylation, etherification, esterification, and oxidation to the corresponding aldehyde or carboxylic acid. In contrast, non-hydroxylated 2-alkyl-5-phenyltetrazoles (e.g., 2-methyl-, 2-ethyl-, or 2-isopropyl-5-phenyltetrazole) are synthetic dead-ends incapable of undergoing such derivatization without prior C–H functionalization.

Synthetic versatility Building block Phosphonate synthesis Derivatization

ω-(5-Phenyl-2H-tetrazol-2-yl)alkyl Scaffold in VAP-1 Inhibition: Evidence for Biological Relevance of the 2H-Tetrazole-Alkyl Architecture

The 2H-tetrazole-alkyl architecture present in the target compound is a validated pharmacophoric element for amine oxidase inhibition. A systematic study of ω-(5-phenyl-2H-tetrazol-2-yl)alkyl-substituted glycine amides and related compounds demonstrated submicromolar inhibitory activity against vascular adhesion protein-1 (VAP-1), also known as plasma amine oxidase or semicarbazide-sensitive amine oxidase [1]. Compounds in this series were characterized as substrate inhibitors that are converted to aldehyde derivatives at a rate much slower than the native substrate, thereby blocking enzymatic activity. Importantly, these glycine amides showed selectivity for VAP-1 over diamine oxidase (structurally related but inhibited to a much lesser extent) and no effect on monoamine oxidase A or B [1]. Selected compounds also inhibited VAP-1 in human plasma, and the structure-activity relationships established with the bovine enzyme were conserved in the human enzyme [1]. The target compound, 3-(5-phenyl-2H-tetrazol-2-yl)propan-1-ol, carries the identical 5-phenyl-2H-tetrazol-2-yl pharmacophore with a three-carbon linker terminating in a hydroxyl group—the same scaffold architecture found in the active VAP-1 inhibitors, where the hydroxyl can serve as a precursor to the glycine amide warhead or related functional groups.

VAP-1 inhibition Amine oxidase Inflammation Tetrazole pharmacology

Validated Research and Industrial Application Scenarios for 3-(5-Phenyl-2H-1,2,3,4-tetrazol-2-yl)propan-1-ol Based on Quantitative Evidence


Medicinal Chemistry: Carboxylic Acid Bioisostere Replacement in Lead Optimization Programs

The tetrazole moiety provides a validated carboxylic acid bioisosteric replacement with a distinct physicochemical profile. As demonstrated in the systematic SPR study by Lassalas et al. (2016), the tetrazole analog (compound 16) relative to the parent carboxylic acid (compound 1) delivers higher aqueous solubility (≥200 μM vs. 110.69 μM), lower passive membrane permeability (PAMPA Pe 4.83×10⁻⁷ vs. 1.66×10⁻⁶ cm/s), and substantially reduced plasma protein binding (1.1% vs. 9.5% fu) . These property differences are valuable when optimizing lead compounds where high carboxylic acid plasma protein binding or excessive permeability must be mitigated. The target compound, with its N2-hydroxypropyl substituent, adds an additional degree of freedom for modulating these properties further through derivatization of the terminal alcohol. Researchers engaged in fragment-based drug design or scaffold-hopping campaigns should prioritize this compound when seeking a tetrazole-based building block that retains the acid-mimetic character while offering a functionalizable exit vector.

Synthesis of Tetrazolyl Phosphonates and Phosphonate Prodrugs

The terminal hydroxyl group of 3-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)propan-1-ol enables its direct use in the synthesis of tetrazolyl(hydroxy)alkylphosphonates. The methodology established by Krylov et al. (2014) demonstrated that tetrazolylalkanols react with diethyl phosphonate in the presence of potassium fluoride to produce the corresponding phosphonate esters . This chemistry is directly applicable to the target compound, providing access to phosphonate derivatives that may serve as phosphate mimics, prodrugs with enhanced aqueous solubility, or bone-targeting moieties. The three-carbon spacer between the tetrazole and the phosphorylation site provides conformational flexibility that may be advantageous for optimal target engagement. This application is particularly relevant for programs targeting enzymes with phosphate-binding sites, such as phosphatases, kinases, or nucleotide-binding proteins.

VAP-1/AOC3 Inhibitor Development for Inflammatory Disease Research

The ω-(5-phenyl-2H-tetrazol-2-yl)alkyl scaffold is a validated pharmacophore for vascular adhesion protein-1 (VAP-1) inhibition. The study by Pöstges et al. (2024) demonstrated that compounds bearing the 5-phenyl-2H-tetrazole group connected via an alkyl linker to glycine amide warheads achieve submicromolar inhibition of VAP-1 with selectivity over structurally related amine oxidases (diamine oxidase inhibited to a lesser extent; MAO-A and MAO-B not affected) . 3-(5-Phenyl-2H-1,2,3,4-tetrazol-2-yl)propan-1-ol provides the identical pharmacophoric core with a C3-hydroxypropyl linker. The terminal alcohol can be oxidized to the carboxylic acid, converted to an amine via Mitsunobu reaction, or transformed into a leaving group for nucleophilic displacement, each providing entry into the glycine amide or hydrazide series described in the literature. This compound is therefore a strategic intermediate for any program targeting VAP-1 (AOC3) for inflammatory, fibrotic, or metabolic disease indications.

Antifungal and Anticancer Tetrazole Library Synthesis via Regioselective Scaffold Derivatization

The 2,5-disubstituted tetrazole regiochemistry present in the target compound is associated with biological activity in antifungal and anticancer contexts. The tetrazolylmethyl quinoline study by Shaikh et al. (2017) synthesized both 2,5- and 1,5-regioisomeric series and demonstrated differential activity profiles: among the 2,5-regioisomers, compound 6h achieved 99.28% growth inhibition against Melanoma (SK-MEL-5) and compound 6i showed 97.56% growth inhibition against Breast Cancer (T-47D) at 10⁻⁵ M in the NCI-60 screen . The high N2-regioselectivity achievable in 5-phenyltetrazole alkylation (>20:1 N2:N1) means that the 2H-tetrazole scaffold can be accessed with high isomeric purity, ensuring that biological activity can be unambiguously attributed to the intended regioisomer . 3-(5-Phenyl-2H-1,2,3,4-tetrazol-2-yl)propan-1-ol can serve as the starting material for generating focused libraries of ethers, esters, carbamates, and sulfonates through derivatization of the terminal hydroxyl group, enabling systematic SAR studies around the linker region while maintaining the intact 2H-tetrazole pharmacophore.

Quote Request

Request a Quote for 3-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.